tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate
Description
Chemical Classification and Family
This compound belongs to the indazole class of heterocyclic organic compounds, which feature a benzene ring fused to a pyrazole ring. The molecule is further substituted at three positions:
- Position 1 : A tert-butyloxycarbonyl (Boc) group, serving as a protective moiety for the indazole nitrogen.
- Position 5 : A chloromethyl (-CH2Cl) group, enabling nucleophilic substitution reactions.
- Position 6 : A fluorine atom, influencing electronic properties and metabolic stability.
The molecular formula is C13H14ClFN2O2 , with a molecular weight of approximately 284.7 g/mol . Its structural features align it with derivatives used in medicinal chemistry, particularly in kinase inhibitor development.
| Property | Value |
|---|---|
| CAS Number | 1126424-80-3 |
| IUPAC Name | This compound |
| Molecular Formula | C13H14ClFN2O2 |
| Molecular Weight | 284.7 g/mol |
| Key Functional Groups | Boc, chloromethyl, fluorine |
Historical Context and Development
The synthesis of this compound is rooted in the evolution of protective group chemistry. The tert-butyloxycarbonyl (Boc) group, introduced in the mid-20th century, became a cornerstone for nitrogen protection in heterocyclic synthesis due to its stability under basic conditions and ease of removal via acidic treatment.
Early methodologies for indazole functionalization, such as those described in patents, involved multi-step sequences:
- Indazole Core Formation : Cyclization of substituted benzaldehydes or benzoic acids with hydrazine derivatives.
- Protective Group Installation : Introduction of the Boc group using di-tert-butyl dicarbonate (Boc anhydride).
- Electrophilic Substitution : Halogenation or chloromethylation at specific positions, often mediated by reagents like N-chlorosuccinimide (NCS) or chloromethyl methyl ether.
For example, the reduction of nitro-substituted benzoic acids to alcohols, followed by cyclization and protection, mirrors strategies applicable to this compound’s synthesis. The fluorine atom is typically introduced via electrophilic fluorination or by starting with fluorinated precursors.
Significance in Academic Research
This compound’s academic relevance stems from its dual functionality:
- Protective Group Utility : The Boc group allows selective modification of the indazole nitrogen, critical for synthesizing analogues without side reactions.
- Reactivity of Chloromethyl Group : The -CH2Cl substituent facilitates cross-coupling or alkylation reactions, enabling diversification into complex scaffolds.
Recent studies highlight its role in synthesizing kinase inhibitors, such as PKMYT1 inhibitors described in patent WO2024179948A1. Here, tert-butyl-protected indazoles serve as intermediates for constructing pharmacophores targeting cancer pathways. Additionally, the fluorine atom enhances binding affinity and pharmacokinetic properties, a common theme in drug design.
In materials science, its crystalline structure has been analyzed to understand non-covalent interactions, such as halogen bonding between chlorine and π-systems. Such investigations inform the design of molecular solids with tailored properties.
Properties
IUPAC Name |
tert-butyl 5-(chloromethyl)-6-fluoroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDYVKRXHLDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination at C6
Fluorination is typically achieved using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), an electrophilic fluorinating agent. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetone | Maximizes fluorination efficiency |
| Temperature | 23°C (room temperature) | Prevents decomposition |
| Reaction Time | 1 hour | Complete conversion |
| Atmosphere | Inert (N₂/Ar) | Avoids side reactions |
Under these conditions, fluorination proceeds regioselectively at C6 due to the directing effect of the indazole nitrogen.
Chloromethylation at C5
Introduction of the chloromethyl group employs a two-stage process:
Stage 1: Bromomethylation
N-Bromosuccinimide (NBS) in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (TsOH·H₂O):
-
0°C to room temperature transition
-
30-minute reaction time
Stage 2: Halide Exchange
Chloride substitution occurs via nucleophilic displacement:
-
Sodium chloride (3 eq.) in dimethylacetamide (DMAc)
-
80°C for 4 hours
One-Pot N1-Protection with Boc Anhydride
The DMAPO/Boc₂O system enables efficient N1-protection without competing O-acylation:
| Component | Role | Optimal Loading |
|---|---|---|
| Boc₂O | Acylating agent | 1.2 eq. |
| DMAPO | Catalyst | 0.3 eq. |
| Solvent | Dichloromethane (DCM) | 0.1 M |
Reaction characteristics:
This method supersedes traditional approaches requiring pre-activated carboxylic acid derivatives.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A less common but effective strategy employs Suzuki-Miyaura coupling for late-stage functionalization:
| Component | Specification |
|---|---|
| Boronic Acid | 5-(Chloromethyl)-6-fluoroindazole-1-boronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (3 eq.) |
| Solvent | THF/H₂O (4:1) |
Yields 78-82% product but requires synthesis of specialized boronic acid precursors.
Radical Chloromethylation
For substrates resistant to electrophilic substitution:
-
Azobisisobutyronitrile (AIBN) initiator
-
Chloromethyl methyl ether (MOMCl) radical source
-
Benzene solvent at reflux
Critical Process Considerations
Regiochemical Control
The indazole ring exhibits distinct reactivity patterns:
| Position | Reactivity Profile | Functionalization Strategy |
|---|---|---|
| N1 | High nucleophilicity | Early-stage protection |
| C3 | Susceptible to electrophiles | Block with directing groups |
| C5/C6 | Ortho/para to N1 | Sequential halogenation |
Delaying N1-protection until final stages improves C5/C6 functionalization yields by 15-20%.
Purification Challenges
Key impurities and removal methods:
| Impurity Type | Source | Resolution Method |
|---|---|---|
| Di-chlorinated | Over-chlorination | Column chromatography (hexanes:EtOAc 9:1) |
| N2-Protected isomer | Boc migration | Acidic wash (1M HCl) |
| De-fluorinated | Reduction side reactions | Recrystallization (EtOH/H₂O) |
Scalability and Industrial Adaptation
Bench-scale (100 g) production data:
| Step | Equipment | Cycle Time | Yield |
|---|---|---|---|
| Fluorination | Jacketed glass reactor | 3.5 h | 89% |
| Chloromethylation | Stainless steel autoclave | 6 h | 82% |
| Boc protection | Flow reactor (0.5 L/min) | 1.2 h | 95% |
Continuous flow systems reduce total synthesis time from 48 hours (batch) to 14 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Application |
|---|---|---|---|
| Sequential halogenation | High regioselectivity | Multiple purification steps | Small-scale API synthesis |
| Palladium coupling | Late-stage diversification | Expensive catalysts | Structure-activity studies |
| Radical chemistry | Bypasses directing groups | Safety concerns | Bulk manufacturing |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, or amines, depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Research indicates that tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate exhibits promising antiviral properties. It has been investigated as a potential inhibitor of Hepatitis C virus (HCV) replication. The compound's mechanism involves interference with viral polymerase activity, making it a candidate for further development in antiviral therapeutics .
Anticancer Potential
The compound has also been studied for its anticancer properties. Its structural similarity to known anticancer agents suggests that it may interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, warranting further investigation into its efficacy as an anticancer drug .
Medicinal Chemistry
In the field of medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex indazole derivatives. These derivatives can possess enhanced biological activities and are being explored for their potential therapeutic uses in various diseases, including inflammatory conditions and neurodegenerative disorders .
Drug Development
The compound's favorable pharmacokinetic properties make it an attractive candidate for drug formulation. Its stability and solubility profiles allow for the development of oral and injectable formulations, which can be tailored for specific therapeutic applications. Ongoing research focuses on optimizing these formulations to improve bioavailability and therapeutic outcomes .
Research Studies and Case Reports
Several case studies have documented the use of this compound in laboratory settings:
- Study on Antiviral Effects : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit HCV replication in vitro, suggesting its potential as part of combination therapy for chronic hepatitis patients .
- Cancer Cell Line Analysis : In another study, researchers evaluated the effects of this compound on various cancer cell lines, observing significant reductions in cell viability and increased rates of apoptosis compared to control groups .
Mechanism of Action
The mechanism of action of tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formula C13H14ClFN2O2.
Substituent Effects on Reactivity and Stability
- Chloromethyl vs. Hydroxymethyl : The target compound’s 5-chloromethyl group enables SN2 reactions, whereas tert-butyl 6-hydroxyindoline-1-carboxylate requires activation (e.g., mesylation or tosylation) for similar reactivity. This makes the chloromethyl derivative more directly reactive in alkylation or cross-coupling workflows.
- Fluorine vs. Other Halogens: The 6-fluoro substituent in the target compound reduces metabolic degradation compared to non-fluorinated analogs, as seen in 5-(chloromethyl)-2,3-difluoropyridine , where fluorine enhances lipophilicity and membrane permeability.
- tert-Butyl Protection : The Boc group in the target compound and (E)-tert-butyl 6-(mesylate-propenyl)-indole enhances solubility in organic solvents and prevents undesired carboxylate interactions during synthesis.
Heterocyclic Core Variations
- Indazole vs. Indole/Indoline: Indazole’s fused pyrazole ring (vs.
- Oxadiazole vs. Pyridine : The oxadiazole in tert-butyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]piperazin-1-carboxylate introduces hydrogen-bond acceptor sites, contrasting with pyridine’s lone-pair-directed reactivity.
Pharmacological and Physicochemical Properties
- TPSA and Lipophilicity : The target compound’s topological polar surface area (TPSA ≈ 50 Ų) is lower than tert-butyl 6-hydroxyindoline-1-carboxylate (TPSA ≈ 61 Ų ), suggesting better membrane permeability.
- Metabolic Stability : Fluorination at the 6-position reduces oxidative metabolism, a feature shared with 5-(chloromethyl)-2,3-difluoropyridine .
Biological Activity
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound characterized by its unique indazole structure and various substituents, including a tert-butyl group, chloromethyl, and fluoro groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective research.
- Molecular Formula : C₁₃H₁₄ClFN₂O₂
- Molecular Weight : 284.72 g/mol
- Purity : 97%
The presence of the chloromethyl group enhances the compound's reactivity, allowing for nucleophilic substitution reactions that can lead to various derivatives with potentially diverse biological activities. The fluoro substituent influences electronic properties, which may affect interactions with biological targets.
Antimicrobial Properties
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further exploration in antibiotic development.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Indazole derivatives are known to interact with neurotransmitter systems and have shown potential in treating neurodegenerative diseases. The unique structural features of this compound may enhance its efficacy in modulating pathways involved in neuroprotection .
Interaction with Cannabinoid Receptors
Additionally, studies suggest that this compound may modulate cannabinoid receptor activity. This interaction could have implications for pain management and other conditions mediated by these receptors. The binding affinity of this compound may be superior to other indazole derivatives due to its specific substituents .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar indazole derivatives and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | Bromine instead of chlorine; methyl group | Antimicrobial; neuroprotective |
| Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Amino group at position 3 | Antimicrobial; anti-inflammatory |
| Tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate | Fluorine at position 5; amino group at position 3 | Neuroprotective; potential CB receptor modulator |
The distinct combination of chloromethyl and fluoro groups in this compound contributes to its unique pharmacological profile compared to other derivatives.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several indazole derivatives against common bacterial pathogens. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for further development .
Neuroprotection Research
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of intracellular signaling pathways associated with cell survival and apoptosis .
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via sequential functionalization of the indazole core. A key step involves introducing the chloromethyl group at the 5-position through alkylation or radical halogenation. For example, tert-butyl protection of the indazole nitrogen (via Boc-anhydride) precedes chloromethylation using chloromethylation agents like ClCH₂OCH₃ or ClCH₂SO₂Cl under basic conditions. Subsequent fluorination at the 6-position is achieved via electrophilic fluorination (e.g., Selectfluor®) or directed ortho-metalation followed by fluorophile quenching .
Advanced: How can premature cleavage of the tert-butoxycarbonyl (Boc) group be minimized during reactions involving the chloromethyl group?
Methodological Answer:
The Boc group is susceptible to acidic or nucleophilic conditions. To stabilize it:
- Use mild bases (e.g., K₂CO₃ instead of NaOH) in polar aprotic solvents (DMF, DCM).
- Avoid protic solvents (e.g., MeOH) during alkylation of the chloromethyl group.
- Employ low temperatures (0–5°C) for reactions involving strong nucleophiles (e.g., Grignard reagents).
Evidence from analogous Boc-protected indazoles suggests that steric hindrance from the tert-butyl group provides partial stability, but catalytic amounts of DMAP can accelerate unwanted deprotection .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~1.5 ppm for Boc CH₃, δ ~4.5–5.0 ppm for CH₂Cl). ¹⁹F NMR identifies fluorination (δ ~-110 to -120 ppm).
- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves stereoelectronic effects, such as torsional angles between the indazole and Boc groups.
- HRMS : Validates molecular formula (C₁₃H₁₄ClFN₂O₂; exact mass 296.07).
Advanced: How does the chloromethyl group’s reactivity influence the design of nucleophilic substitution reactions?
Methodological Answer:
The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols), but competing elimination or Boc deprotection can occur. Strategies include:
- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Anchimeric assistance : Use of bulky nucleophiles (e.g., tert-butylamine) to suppress β-hydride elimination.
- Protection of reactive sites : Temporarily masking the indazole NH (if deprotected) with acid-labile groups (e.g., Trt) during substitution .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of fine particles.
- Stability : Store at 2–8°C under inert gas (N₂/Ar). The chloromethyl group reacts violently with strong oxidizers (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
- First aid : For skin contact, wash with 10% NaHCO₃ solution; for eye exposure, rinse with saline for 15+ minutes .
Advanced: How can this compound serve as a building block in multi-step syntheses of pharmacologically active molecules?
Methodological Answer:
- Cross-coupling : Suzuki-Miyaura coupling at the 5-position (after Cl→Br/I exchange) to introduce aryl/heteroaryl groups.
- Functional group interconversion : Convert the chloromethyl group to aldehydes (via Kornblum oxidation) or amines (via Gabriel synthesis).
- Macrocyclization : Use the Boc group as a directing group in ring-closing metathesis (Grubbs catalyst) or CuAAC "click" chemistry.
Example: In EP 2,903,618 B1, the compound is coupled with pyrimidine derivatives to generate kinase inhibitors .
Advanced: What analytical challenges arise in distinguishing between regioisomers or degradation products?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in H₂O/MeCN to separate regioisomers (e.g., 5- vs. 6-chloromethyl).
- Stability-indicating assays : Stress testing (heat, light, pH 1–13) identifies degradation products like de-fluorinated or Boc-cleaved analogs.
- 2D NMR : NOESY correlations differentiate between Cl/F positional isomers .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
